![molecular formula C12H20O B12568742 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- CAS No. 308281-38-1](/img/structure/B12568742.png)
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a butenyl substituent at the fourth position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that promotes cyclization. For example, the reaction of a nonane derivative with an oxane precursor under acidic or basic conditions can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The butenyl group can participate in various chemical interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.4]nonane-2,6-dione: Another spirocyclic compound with a different ring size and functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Contains a nitrogen atom in the spirocyclic structure, leading to different chemical properties.
1,4-Dioxaspiro[4.4]nonane: Features two oxygen atoms in the spirocyclic structure, affecting its reactivity and applications.
Uniqueness
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- is unique due to its specific ring size and the presence of the butenyl group. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
308281-38-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-but-3-enyl-1-oxaspiro[2.6]nonane |
InChI |
InChI=1S/C12H20O/c1-2-3-7-11-8-5-4-6-9-12(11)10-13-12/h2,11H,1,3-10H2 |
InChI Key |
UYKURPAFFURBMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCCC12CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


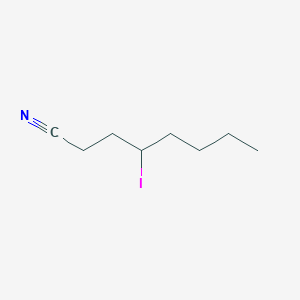

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


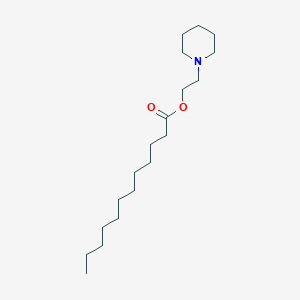
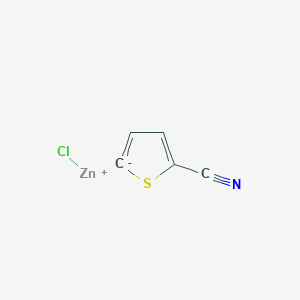
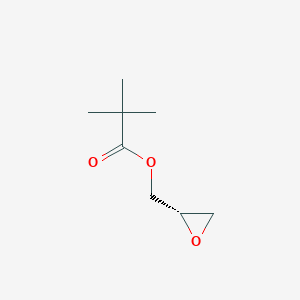
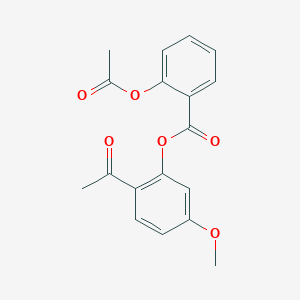
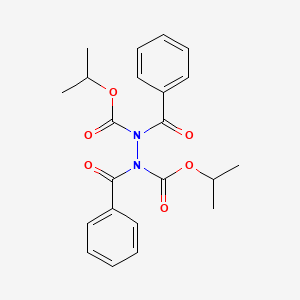
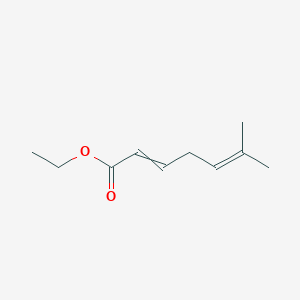
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
